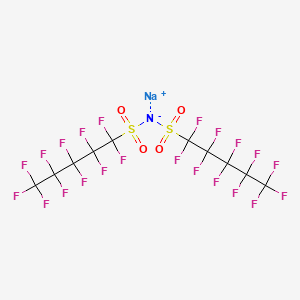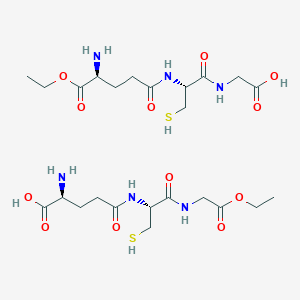![molecular formula C9H17BrN2OS B12853534 2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)
2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide is an organic compound that features a bromine atom, a thiomorpholine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopropanoyl chloride and thiomorpholine.
Reaction Setup: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. A round-bottom flask equipped with a condenser is commonly used.
Reaction Conditions: The reaction between 2-bromopropanoyl chloride and thiomorpholine is typically conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane can be used at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures is commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biological Studies: The compound can be used to study the effects of thiomorpholine-containing compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The bromine atom and thiomorpholine ring can play crucial roles in binding to the target site and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-5-methoxybenzamide:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound contains an indole ring and is used in different contexts, such as non-steroidal anti-inflammatory drugs.
Uniqueness
2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide is unique due to its combination of a bromine atom and a thiomorpholine ring, which imparts distinct reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various derivatives with tailored properties.
Properties
Molecular Formula |
C9H17BrN2OS |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
2-bromo-N-(2-thiomorpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C9H17BrN2OS/c1-8(10)9(13)11-2-3-12-4-6-14-7-5-12/h8H,2-7H2,1H3,(H,11,13) |
InChI Key |
KAYSCSLHSNTYID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCN1CCSCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

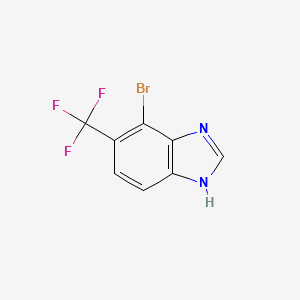
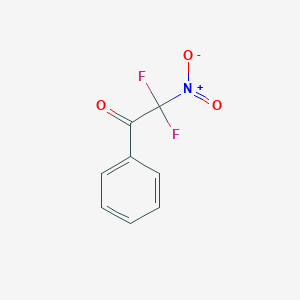

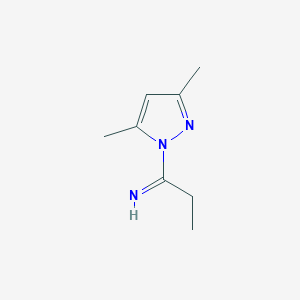
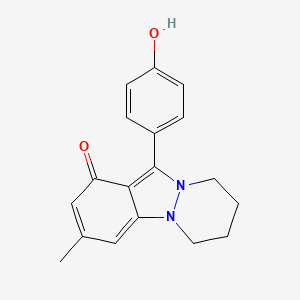
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
